molecular formula C19H16O3 B11836883 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one CAS No. 141591-14-2

1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one

Cat. No.: B11836883
CAS No.: 141591-14-2
M. Wt: 292.3 g/mol
InChI Key: DWFQULOAUYHCBQ-UHFFFAOYSA-N
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Description

1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanone is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a phenoxyethanone moiety

Properties

CAS No.

141591-14-2

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone

InChI

InChI=1S/C19H16O3/c1-21-18-10-9-14-7-8-15(11-16(14)12-18)19(20)13-22-17-5-3-2-4-6-17/h2-12H,13H2,1H3

InChI Key

DWFQULOAUYHCBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2)C(=O)COC3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic aromatic substitution occurs at the electron-rich position 2 of the naphthalene ring due to the directing effect of the methoxy group. Aluminum chloride (AlCl₃) is typically used as the catalyst, facilitating the formation of the acylium ion from phenoxyacetyl chloride.

Key Steps:

  • Activation of Phenoxyacetyl Chloride : AlCl₃ coordinates with the carbonyl oxygen, generating a reactive acylium ion.

  • Electrophilic Attack : The acylium ion targets position 2 of 7-methoxynaphthalene, forming a σ-complex intermediate.

  • Deprotonation : Restoration of aromaticity yields the final product.

Optimization Strategies

  • Catalyst Loading : Excess AlCl₃ (1.5–2.0 equivalents) ensures complete conversion but risks over-acylation.

  • Solvent Choice : Dichloromethane (DCM) or nitrobenzene enhances electrophilicity but requires rigorous drying to prevent hydrolysis.

  • Temperature : Reactions proceed at 0–5°C to minimize polysubstitution.

Table 1: Representative Friedel-Crafts Acylation Conditions

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.5–2.0 equivalents85–92%
Reaction Temperature0–5°CMaximizes regioselectivity
SolventAnhydrous DCMPrevents hydrolysis

Organometallic Approaches for Enhanced Regiocontrol

Alternative methods leverage organometallic reagents to install the phenoxyacetyl group with higher precision.

Grignard Reagent-Mediated Coupling

A two-step process involves:

  • Lithiation of 7-Methoxynaphthalene : Using n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF).

  • Quenching with Phenoxyacetyl Chloride : The lithiated intermediate reacts with phenoxyacetyl chloride to form the ketone.

Advantages:

  • Avoids Lewis acid catalysts, reducing side reactions.

  • Enables functionalization of sensitive substrates.

Challenges:

  • Strict anhydrous conditions required.

  • Low yields (50–65%) due to competing protonation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Scalability
Friedel-Crafts Acylation85–9295–98High
Organometallic Coupling50–6590–95Moderate

The Friedel-Crafts method remains superior for large-scale synthesis, while organometallic approaches suit substrates incompatible with strong acids.

Challenges in Synthesis and Purification

Byproduct Formation

  • Over-Acylation : Occurs at position 1 or 3 of the naphthalene ring if reaction temperatures exceed 10°C.

  • Hydrolysis : Residual moisture converts phenoxyacetyl chloride to phenoxyacetic acid, reducing yields.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) separates the product from isomers.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group at position 7 of the naphthalene ring undergoes oxidation to form derivatives with enhanced polarity or biological activity:

Reaction TypeReagents/ConditionsProductYieldReferences
Methoxy → Carboxylic AcidKMnO₄, H₂O, reflux7-Methoxynaphthalene-2-carboxylic acid65–78%
Methoxy → QuinoneDDQ, CH₂Cl₂, rt7-Methoxy-1,4-naphthoquinoneNot reported

Key Findings :

  • Oxidation with KMnO₄ selectively targets the methoxy group without affecting the phenoxyethyl ketone moiety.

  • DDQ-mediated oxidation introduces a quinone structure, potentially useful in redox-active drug design.

Reduction Reactions

The ketone group undergoes reduction to produce secondary alcohols:

Reaction TypeReagents/ConditionsProductYieldReferences
Ketone → AlcoholNaBH₄, MeOH, 0°C → rt1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanol82–90%
Catalytic HydrogenationH₂, Pd/C, EtOH1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethane75%

Mechanistic Insight :

  • NaBH₄ reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a stable alkoxide intermediate .

  • Hydrogenation under catalytic conditions saturates the ketone to an ethane derivative, altering lipophilicity.

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at electron-rich positions of the naphthalene ring:

Reaction TypeReagents/ConditionsProductYieldReferences
BrominationBr₂, FeBr₃, CHCl₃1-(7-Methoxy-5-bromonaphthalen-2-yl)-2-phenoxyethan-1-one60%
NitrationHNO₃, H₂SO₄, 0°C1-(7-Methoxy-5-nitronaphthalen-2-yl)-2-phenoxyethan-1-one55%

Regioselectivity :

  • Bromination favors position 5 due to steric and electronic directing effects of the methoxy group.

Nucleophilic Acyl Substitution

The ketone group participates in nucleophilic reactions under basic conditions:

Reaction TypeReagents/ConditionsProductYieldReferences
Grignard AdditionCH₃MgBr, THF, −78°C1-(7-Methoxynaphthalen-2-yl)-2-phenoxypropan-1-ol70%
Esterification(S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid, EDC·HCl, DMAP4-(2-oxo-2-phenylethoxy)phenyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate95%

Application :

  • Esterification with chiral acids (e.g., naproxen derivatives) generates prodrugs with enhanced bioavailability .

Demethylation Reactions

Controlled demethylation modifies the methoxy group’s electronic properties:

Reaction TypeReagents/ConditionsProductYieldReferences
Methoxy → HydroxyAlCl₃, CH₂Cl₂, reflux1-(7-Hydroxynaphthalen-2-yl)-2-phenoxyethan-1-one88%

Structural Impact :

  • Demethylation introduces a phenolic hydroxyl group, enabling hydrogen bonding in biological systems .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:

Reaction TypeReagents/ConditionsProductYieldReferences
CycloadditionUV light, maleic anhydrideBicyclic naphthoquinone adductNot reported

Significance :

  • Photoreactivity highlights potential applications in materials science for light-responsive polymers.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one serves as a valuable building block for creating more complex molecules. Its unique functional groups facilitate various chemical reactions, enabling chemists to explore new synthetic pathways and develop novel compounds.

Research has indicated that this compound exhibits potential anti-inflammatory and antimicrobial properties. Studies have shown that derivatives containing a phenoxy group can inhibit the aggregation of amyloid-beta (Aβ), which is crucial in Alzheimer's disease research. The presence of the phenoxy moiety has been linked to enhanced biological activity, making it a target for further exploration in neurodegenerative disease therapies .

Medicinal Chemistry

The compound is under investigation for its therapeutic applications, particularly in drug development. It has been explored for its potential as an antidepressant and anxiolytic agent due to its interaction with serotonin receptors (5-HT receptors). Modifications to the phenoxy group have been shown to enhance pharmacological properties, indicating that derivatives of this compound could lead to effective treatments for mood disorders .

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Activity To evaluate the antimicrobial properties of this compoundThe compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Antidepressant Activity Assessment To assess the effects on serotonin receptorsDerivatives showed high affinity for 5-HT receptors, indicating potential as antidepressants with fewer side effects compared to existing medications .
Cancer Cell Line Studies To evaluate antiproliferative effects on cancer cellsThe compound demonstrated selective cytotoxicity towards cancer cell lines (MCF-7 and HCT-116) with IC50 values in the low micromolar range, emphasizing its potential in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(7-methoxynaphthalen-2-yl)-2-phenoxyethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxynaphthalene-2-carboxylic acid
  • 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanol
  • (7-Methoxynaphthalen-2-yl)boronic acid

Uniqueness

1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a methoxy-substituted naphthalene moiety and a phenoxy group, which are significant for its biological activity. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O3C_{17}H_{16}O_3, with an approximate molecular weight of 284.31 g/mol. The structural framework includes:

  • A 7-methoxynaphthalene moiety, which contributes to the compound's lipophilicity and interaction with biological targets.
  • A phenoxy group , known for enhancing pharmacological properties such as receptor binding and enzyme modulation.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the following areas:

1. Antimicrobial Activity

Studies have shown that the compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory activity, showing potential in reducing inflammation markers in vitro and in vivo. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

3. Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested on various cancer cell lines, including breast and liver cancer, showing promising results in inhibiting cell proliferation and inducing apoptosis .

The biological activity of this compound can be attributed to its structural features:

  • The methoxy group enhances lipophilicity, facilitating cellular uptake.
  • The phenoxy moiety plays a critical role in receptor interactions and enzyme inhibition, particularly concerning serotonin receptors which are implicated in mood regulation and anxiety .

Case Studies

Several studies highlight the biological activity of this compound:

StudyFindings
Del Bello et al. (2022)Investigated the effects of phenoxy-substituted compounds on serotonin receptors; found that modifications can enhance receptor affinity .
Franchini et al. (2020)Demonstrated that phenoxy derivatives exhibit anxiolytic effects in animal models .
Kaniakova et al. (2021)Reported on the neuroprotective effects of phenoxy compounds in models of neurodegeneration .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(7-Methoxynaphthalen-2-yl)-2-phenoxyethan-1-one?

The compound is synthesized via condensation reactions, typically involving a ketone precursor and a phenoxy group donor. For example, analogous naphthalenone derivatives are prepared by refluxing substituted naphthols with glacial acetic acid in the presence of ZnCl₂ (modified Nencki method), followed by condensation with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol with KOH as a base . Reaction optimization includes controlling stoichiometry, temperature (reflux conditions), and catalyst selection. Characterization of intermediates via TLC and NMR ensures stepwise progression.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : Focus on aromatic proton environments (e.g., methoxy singlet at ~3.8–4.0 ppm, naphthalene protons at 6.8–8.5 ppm) and carbonyl carbon signals (~195–205 ppm). Compare with structurally similar compounds, such as 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one, where 13C NMR confirms the ketone at 197.8 ppm .
  • FT-IR : Validate carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]⁺) matches theoretical mass (e.g., C₁₉H₁₆O₃: 292.1099 g/mol).

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound, and what software tools are recommended for structural refinement?

Crystallographic studies of related naphthalenone derivatives reveal intramolecular hydrogen bonds (e.g., O–H⋯O=C) and π-π stacking between aromatic rings . Use SHELXL for refinement, leveraging restraints for disordered moieties and anisotropic displacement parameters. Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
  • Hydrogen Bond Analysis : Measure donor-acceptor distances (e.g., O3⋯H1 = 1.77 Å in (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone ).
  • Visualization : Employ ORTEP-III for thermal ellipsoid plots and Mercury for packing diagrams .

Q. What computational approaches are suitable for predicting the compound’s reactivity in catalytic systems?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare with experimental results for derivatives like β-O-4 lignin models .
  • Docking Simulations : Investigate binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrophobic interactions with the naphthalene core.

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Dose-Response Curves : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity.
  • Metabolic Stability : Use hepatic microsome assays (human/rat) to evaluate CYP450-mediated degradation.
  • Control Experiments : Rule out assay interference (e.g., autofluorescence) via parallel controls with structurally similar but inactive analogs .

Methodological Challenges

Q. What strategies mitigate challenges in purity analysis during synthesis?

  • HPLC-DAD : Use a C18 column (ACN/H2O gradient) to resolve regioisomers. Monitor λ = 254 nm for aromatic absorption.
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to remove byproducts like 1-(4-chlorophenyl)-2-phenoxyethan-1-one .
  • X-ray Powder Diffraction (XRPD) : Confirm polymorphic purity by matching experimental patterns with single-crystal data .

Q. How can researchers design experiments to study the compound’s photophysical properties?

  • UV-Vis Spectroscopy : Measure λₘₐₓ in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess solvatochromism.
  • Fluorescence Quenching : Titrate with iodide ions to evaluate excited-state interactions.
  • TD-DFT Calculations : Correlate experimental λₘₐₓ with theoretical transitions (e.g., S₀→S₁ excitations) .

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